molecular formula C24H20N2O6 B1332859 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid CAS No. 517905-93-0

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Cat. No.: B1332859
CAS No.: 517905-93-0
M. Wt: 432.4 g/mol
InChI Key: DRESTDPDCGPKNI-OAQYLSRUSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 2-nitrophenylpropanoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of free amino acids or peptides.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Protecting Group Chemistry: The Fmoc group is widely used for protecting amino groups during multi-step organic synthesis.

Biology

    Protein Engineering: Utilized in the synthesis of modified peptides for studying protein interactions and functions.

Medicine

    Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Industry

    Biotechnology: Used in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

The primary mechanism of action for ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The nitrophenyl group can participate in various chemical reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-aminophenyl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group in the para position.

Uniqueness

    Nitro Group Position: The ortho position of the nitro group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid provides unique reactivity compared to its para-substituted analogs.

    Fmoc Protecting Group: The presence of the Fmoc group allows for selective protection and deprotection, making it highly useful in peptide synthesis.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRESTDPDCGPKNI-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375884
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517905-93-0
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517905-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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